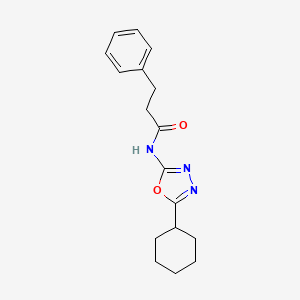

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclohexyl group at the 5-position and a 3-phenylpropanamide moiety at the 2-position. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal and agrochemical research .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGIKIREAUWAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexyl and phenylpropanamide groups. One common synthetic route involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound that has garnered interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, case analyses, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 329.36 g/mol. The presence of the oxadiazole ring is significant as it is known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing oxadiazole moieties have been studied for their roles in:

- Antimicrobial Activity : Oxadiazoles are known for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various strains of bacteria. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Anti-inflammatory Mechanism : Research indicated that the compound reduced the production of pro-inflammatory cytokines in vitro. This was particularly noted in macrophage cell lines treated with lipopolysaccharides (LPS), where a decrease in TNF-alpha and IL-6 levels was observed.

- Anticancer Activity : In a recent study involving human cancer cell lines, this compound induced apoptosis through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in breast and colon cancer cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity at therapeutic doses, making it a promising candidate for further development.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

A study investigated the anticancer activity of various oxadiazole derivatives, including those similar to this compound. The compound exhibited significant growth inhibition against several cancer cell lines:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.88 |

The results indicate that compounds with the oxadiazole structure can effectively target cancer cells, suggesting potential for further development as anticancer agents .

Antimicrobial Applications

The antimicrobial properties of oxadiazole derivatives have also been a focus of research. Compounds similar to this compound have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

In a comprehensive study assessing the antimicrobial efficacy of synthesized oxadiazoles, the following results were observed:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings underscore the potential of oxadiazole derivatives as effective antimicrobial agents, warranting further investigation into their mechanisms and applications in clinical settings .

Mechanistic Insights

The bioactivity of this compound can be attributed to its ability to interact with specific biological targets within cells. The oxadiazole ring system is known to facilitate interactions with DNA and proteins involved in cell signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer cell proliferation and microbial resistance mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Cyclohexyl vs. Aromatic Substituents :

Compared to N-(5-aryl-1,3,4-oxadiazol-2-yl) analogs (e.g., compounds with phenyl or benzhydryl groups), the cyclohexyl group in the target compound reduces aromatic π-π stacking but increases steric bulk and lipophilicity. For instance, N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (compound 5 in ) shows higher antioxidant activity due to its aromatic benzhydryl group, which facilitates radical scavenging . In contrast, the cyclohexyl variant may prioritize interactions with hydrophobic enzyme pockets .Oxadiazole vs. Thiadiazole Derivatives :

Thiadiazole analogs, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide derivatives (), exhibit distinct electronic profiles due to sulfur’s polarizability. These compounds often show enhanced binding to thiol-containing enzymes compared to oxadiazoles .

Amide Chain Modifications

- Phenylpropanamide vs. Benzimidazole-Isoxazole Hybrids :

The 3-phenylpropanamide chain in the target compound differs from benzimidazole-isoxazole hybrids like 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (compound 8 in ). The latter’s benzimidazole moiety enables metal coordination, which is absent in the phenylpropanamide structure. This distinction affects applications; benzimidazole derivatives are more common in antimicrobial research, while phenylpropanamides are explored for kinase inhibition .

Antioxidant Activity

The target compound’s lack of hydroxamic acid or phenolic groups (cf. compounds 6–10 in ) limits its direct radical-scavenging capacity. For example, N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (compound 10) shows DPPH radical inhibition (IC₅₀ = 12 µM) due to its hydroxyl group, a feature absent in the non-hydroxylated target compound .

Enzyme Inhibition Potential

Molecular docking studies of N-(((5-aryl-1,3,4-oxadiazol-2-yl)amino)methyl)carboxamides () suggest that 1,3,4-oxadiazole derivatives with bulkier substituents (e.g., cyclohexyl) exhibit stronger binding to GSK-3β, a kinase implicated in neurodegenerative diseases. The target compound’s cyclohexyl group may enhance hydrophobic interactions in similar targets .

Physicochemical and Spectroscopic Properties

Spectral Characteristics

- IR and NMR :

The target compound’s IR spectrum would show peaks for the amide C=O stretch (~1678 cm⁻¹) and NH stretch (~3265 cm⁻¹), similar to compound 8 in . However, the cyclohexyl group’s C-H stretches (~2850–2960 cm⁻¹) would distinguish it from aryl-substituted analogs . - Mass Spectrometry :

The molecular ion peak ([M⁺]) is expected near m/z 330–340, consistent with oxadiazole-propanamide hybrids in .

Solubility and Stability

The cyclohexyl group lowers aqueous solubility compared to polar analogs like N-(3,4-dichlorophenyl)propanamide (propanil, ). However, this trade-off may improve blood-brain barrier penetration in CNS-targeted therapies .

Data Tables

Table 1: Key Comparisons with Structural Analogs

Table 2: Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of analogous oxadiazole derivatives typically involves refluxing intermediates with acylating agents. For example, 2-amino-5-phenyl-1,3,4-oxadiazole can react with chloroacetyl chloride in triethylamine under reflux for 4 hours, monitored by TLC . Adjusting solvent polarity (e.g., using pet-ether for recrystallization) improves purity. For cyclohexyl-substituted analogs, substituting phenyl with cyclohexyl groups during intermediate synthesis may require modified stoichiometry or longer reaction times to account for steric hindrance.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., cyclohexyl protons resonate at δ 1.2–2.1 ppm, aromatic protons at δ 7.2–7.8 ppm) . HPLC (≥98% purity) ensures analytical consistency, while FT-IR verifies key functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Standardize assays based on structural analogs:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Antioxidant : DPPH radical scavenging (IC50) compared to BHA .

- Enzyme inhibition : Target-specific assays (e.g., urease or cyclooxygenase) with kinetic analysis.

- Ensure solubility in DMSO/PBS and use positive controls (e.g., ascorbic acid for antioxidants).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or phenyl rings) affect bioactivity and pharmacokinetics?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with substituents like halogens (Cl, Br) or alkyl chains. For example, replacing phenyl with dichlorophenyl in analogous compounds increased antibacterial potency but reduced solubility . Evaluate metabolic stability via hepatic microsome assays and logP calculations to correlate hydrophobicity with membrane permeability.

Q. What computational approaches can predict binding affinities or metabolic pathways for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or bacterial enzymes) to identify key interactions (H-bonding with oxadiazole, hydrophobic contacts with cyclohexyl).

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and toxicity.

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories.

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Address this by:

- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models.

- Prodrug design : Modify the amide group (e.g., ester prodrugs) to enhance absorption.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess their activity .

Q. What crystallographic techniques elucidate the solid-state conformation and stability of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction to determine bond lengths/angles and packing motifs. For example, oxadiazole rings in similar compounds exhibit planar geometry with π-stacking interactions, influencing stability . Pair with DSC/TGA to correlate crystallinity with thermal degradation profiles.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for structurally related oxadiazole derivatives?

- Resolution Strategy :

- Contextualize experimental conditions : Solubility in DMSO vs. aqueous buffers varies widely.

- Assess substituent effects : Electron-withdrawing groups (e.g., Cl) reduce solubility compared to electron-donating groups (e.g., OMe) .

- Validate via shake-flask method : Measure partition coefficients (logP) experimentally to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.